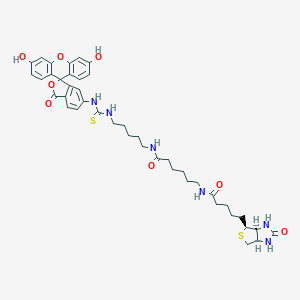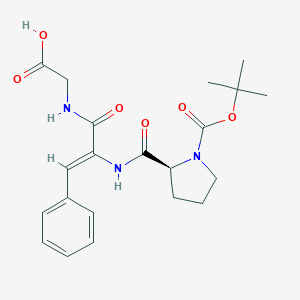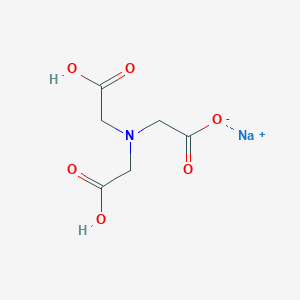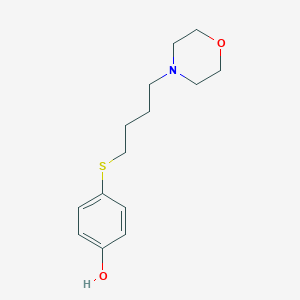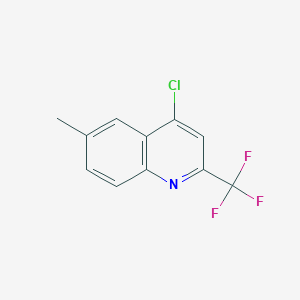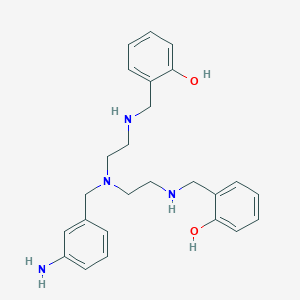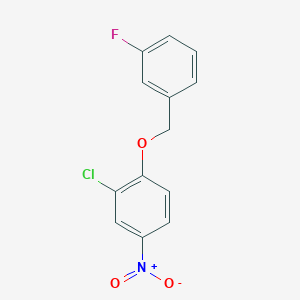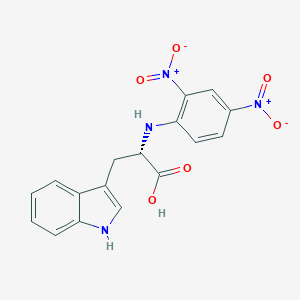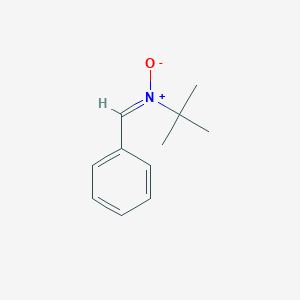
n-Terc-butil-alfa-fenilnitrona
Descripción general
Descripción
n-Tert-butyl-alpha-phenylnitrone: is a widely used organic compound known for its role as a free radical trap. It is commonly utilized in various scientific research fields due to its antioxidant properties and ability to inhibit lipid peroxidation. The compound has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol .
Aplicaciones Científicas De Investigación
n-Tert-butyl-alpha-phenylnitrone has a wide range of scientific research applications, including:
Chemistry:
- Used as a free radical trap in electron spin resonance (ESR) studies.
- Acts as a spin trap to study free radical generation and reactions .
Biology:
- Investigated for its role in inhibiting lipid peroxidation in biological systems.
- Studied for its protective effects against oxidative stress in cells .
Medicine:
- Explored for its potential neuroprotective effects in models of neurodegenerative diseases.
- Used in research on its ability to inhibit cyclooxygenase-2 (COX-2) activity .
Industry:
- Employed in the synthesis of various organic compounds.
- Used as an intermediate in the production of pharmaceuticals and other chemicals .
Mecanismo De Acción
Target of Action
n-Tert-butyl-alpha-phenylnitrone (PBN) is a commonly used free-radical spin trap . Its primary targets include reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
PBN interacts with its targets by scavenging free radicals and inhibiting COX-2 activity . It has been shown to prevent the overproduction of nitric oxide (NO) by inhibiting the induction of nitric oxide synthase (iNOS) . It also inhibits lipid peroxidation in rat liver microsomes .
Biochemical Pathways
PBN affects several biochemical pathways. It inhibits the NF-κB DNA binding activity induced by lipopolysaccharides (LPS), thereby modulating the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
PBN has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevent neoplasia . It also attenuates AAPH-induced cytotoxicity, matrix degradation, and apoptosis . These effects demonstrate its neuroprotective, anti-aging, and antidiabetic properties .
Action Environment
The action of PBN can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action might be influenced by the solvent environment . Moreover, its stability at -20°C indicates that temperature could also affect its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
n-Tert-butyl-alpha-phenylnitrone has been identified as an inhibitor of LPS-induced NF-κB DNA binding activity and COX-2 catalytic activity . It is known to interact with these enzymes and proteins, altering their function and thereby influencing biochemical reactions within the cell .
Cellular Effects
n-Tert-butyl-alpha-phenylnitrone has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by inhibiting COX-2 catalytic activity and LPS-induced NF-κB DNA binding activity . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of n-Tert-butyl-alpha-phenylnitrone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a free radical scavenger, forming a nitric oxide spin adduct . It also inhibits the catalytic activity of COX-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Tert-butyl-alpha-phenylnitrone can change over time. It has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex . It also prevents neoplasia by its radical scavenging activity and its ability to inhibit cyclooxygenase-2 activity .
Dosage Effects in Animal Models
The effects of n-Tert-butyl-alpha-phenylnitrone can vary with different dosages in animal models. For instance, a dose of 100 mg/kg was found to reduce necrosis of the substantia nigra, pars reticulate, in flurothyl-induced status epilepticus in rats .
Metabolic Pathways
It is known to interact with enzymes such as COX-2 and proteins involved in the NF-κB pathway .
Transport and Distribution
It is known to be soluble in DMSO, chloroform, and water , suggesting that it may be able to cross cell membranes and distribute throughout the cell.
Subcellular Localization
Given its solubility and its ability to interact with various enzymes and proteins, it is likely that it can localize to various compartments within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Tert-butyl-alpha-phenylnitrone can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with n-tert-butyl nitronitrile in the presence of anhydrous ammonium chloride and acetonitrile. The reaction is typically carried out at low temperatures, followed by base extraction and column chromatography for purification .
Industrial Production Methods: Industrial production of n-tert-butyl-alpha-phenylnitrone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the compound is usually produced in bulk quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions: n-Tert-butyl-alpha-phenylnitrone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparación Con Compuestos Similares
- 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)
- 2,6-Dimethoxy-1,4-benzoquinone
- 4-Hydroxy-TEMPO
Comparison: n-Tert-butyl-alpha-phenylnitrone is unique due to its high stability and effectiveness as a free radical trap. Compared to similar compounds, it has a broader range of applications and is more effective in inhibiting lipid peroxidation and COX-2 activity .
Propiedades
IUPAC Name |
N-tert-butyl-1-phenylmethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYLWYGCWTJSG-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000043 [mmHg] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3376-24-7, 52392-70-8 | |
| Record name | N-tert-Butyl-α-phenylnitrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-benzyliden-tert-butylamine N-ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL-N-TERT-BUTYLNITRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does n-Tert-butyl-alpha-phenylnitrone (PBN) exert its antioxidant effects?
A1: PBN acts as a "spin trap," reacting with short-lived free radicals to form more stable nitroxide radical adducts detectable by electron paramagnetic resonance (EPR) spectroscopy. [, , , ] This trapping prevents further reactions of the initial radicals, effectively interrupting the cascade of oxidative damage. [, , , ]
Q2: What specific free radicals has PBN been shown to trap?
A2: Studies have demonstrated PBN trapping various radicals, including hydroxyl radicals (•OH), carbon-centered radicals, and thiyl radicals. [, , , , ] For example, PBN traps the benzoyloxyl radical generated during the copper-mediated decomposition of benzoyl peroxide. [] It also traps carbon-centered radicals and •OH generated during the reduction of tirapazamine by cytochrome P450 reductase. []
Q3: Can PBN act as a nitric oxide (NO) donor?
A3: Research suggests that under certain oxidative conditions, like UV irradiation or exposure to hydroxyl radicals, PBN can release NO. [] This NO release was confirmed by direct detection using GC/MS/SIM and its ability to activate guanylate cyclase. []
Q4: What are the potential downstream effects of PBN's free radical trapping and NO donating properties?
A4: PBN has demonstrated protective effects against oxidative damage in various biological systems. [, , , ] These include reducing protein oxidation in the brain, [, ] protecting against ischemia/reperfusion injury, [, , ] and attenuating adriamycin-induced cardiotoxicity. [, ]
Q5: What is the molecular formula and weight of PBN?
A5: The molecular formula for PBN is C11H15NO and its molecular weight is 177.24 g/mol.
Q6: Does PBN have any known catalytic properties?
A8: PBN is not known to possess catalytic properties. Its primary mode of action is through direct interaction with free radicals as a spin-trapping agent. [, , , ]
Q7: Have there been any computational studies on PBN?
A7: While the provided research articles do not mention specific computational studies, computational chemistry techniques like density functional theory (DFT) calculations could be employed to further investigate the electronic structure and reactivity of PBN and its radical adducts.
Q8: How does the lipophilicity of PBN influence its activity?
A10: The lipophilicity of PBN plays a crucial role in its ability to access different cellular compartments. Studies on adriamycin-induced cardiotoxicity showed that more lipophilic spin-trapping agents like PBN provided a greater degree of protection compared to less lipophilic agents. [] This suggests that the cardiotoxic effects of adriamycin might be restricted to hydrophobic cellular compartments, making lipophilic agents like PBN more effective in preventing damage. []
Q9: What are the known safety concerns and regulations regarding PBN?
A12: While PBN has shown promise as a therapeutic agent, high concentrations have demonstrated toxicity in model organisms like houseflies. [] Further research is needed to fully elucidate its safety profile for potential human applications.
Q10: In what in vitro and in vivo models has PBN shown efficacy?
A14: PBN has shown efficacy in a variety of experimental models:* Cellular Models: PBN protects human malignant glioma cells from cisplatin cytotoxicity [] and attenuates dihydroartemisinin cytotoxicity towards Molt-4 human leukemia cells. [] * Animal Models: PBN demonstrates protective effects in rat models of ischemia/reperfusion injury, [, , , ] adriamycin-induced cardiotoxicity, [, ] paraquat-induced lung injury, [] and in gerbil models of aging and oxidative stress. [, , ]* Ex vivo models: PBN improves the ex vivo growth of rat embryos in a chemically defined medium. []
Q11: What specific effects of PBN on brain function have been observed?
A15: Studies in gerbils indicate that PBN treatment can reverse age-related increases in brain protein oxidation and decrease in enzyme activity. [] Notably, PBN-treated aged gerbils performed better than untreated aged controls in a radial arm maze test assessing temporal and spatial memory. []
Q12: Are there known mechanisms of resistance to PBN?
A12: The provided research articles do not mention specific resistance mechanisms to PBN.
Q13: What analytical techniques are commonly used to study PBN and its effects?
A20: Key analytical techniques used in PBN research include:* Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is crucial for identifying and quantifying the free radical adducts formed by PBN, providing insights into the types and amounts of radicals generated in a system. [, , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrochemical detection (HPLC-EC), enables separation and quantification of PBN and its metabolites, including the nitroxide and hydroxylamine forms of PBN adducts. []
Q14: What are some challenges associated with using EPR to study PBN radical adducts?
A21: One challenge is the potential for PBN adducts with different radicals to exhibit similar EPR spectra, making unambiguous identification difficult. [] Furthermore, the stability of PBN radical adducts can vary depending on the trapped radical and the surrounding environment, potentially impacting quantification. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



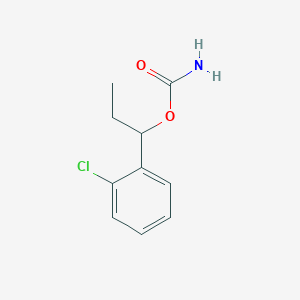
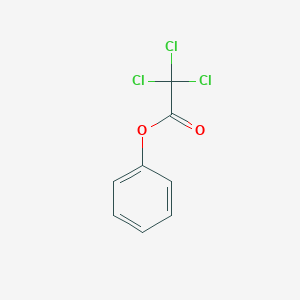
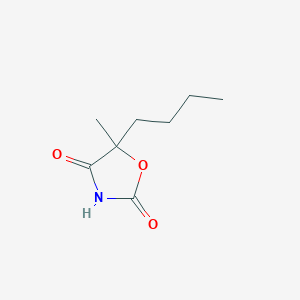
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
